molecular formula C11H17N7 B14464932 [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide CAS No. 67704-76-1

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide

Cat. No.: B14464932
CAS No.: 67704-76-1
M. Wt: 247.30 g/mol
InChI Key: GDGMNHJDFGXBOI-UHFFFAOYSA-N
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Description

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique structure, which includes ethylamino groups and a prop-2-en-1-ylcyanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by ethylamino groups. The resulting intermediate is then reacted with prop-2-en-1-ylcyanamide to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities. It can interact with various biomolecules, making it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: This compound is similar in structure but contains a chlorine atom instead of the prop-2-en-1-ylcyanamide moiety.

    4,6-Bis(ethylamino)-1,3,5-triazin-2(1H)-one: Another related compound with a different functional group.

Uniqueness

What sets [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

67704-76-1

Molecular Formula

C11H17N7

Molecular Weight

247.30 g/mol

IUPAC Name

[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-enylcyanamide

InChI

InChI=1S/C11H17N7/c1-4-7-18(8-12)11-16-9(13-5-2)15-10(17-11)14-6-3/h4H,1,5-7H2,2-3H3,(H2,13,14,15,16,17)

InChI Key

GDGMNHJDFGXBOI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC=C)C#N)NCC

Origin of Product

United States

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